2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone
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Overview
Description
2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone is a complex organic compound belonging to the class of gamma-lactones. Gamma-lactones are cyclic esters with a five-membered ring structure, which are known for their significant roles in various biochemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-lactones, including 2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone, typically involves the oxidation of unprotected aldoses or alditols. Common methods include:
Anomeric Oxidation: Using bromine to selectively oxidize unprotected aldoses.
Dehydrogenation: Catalyzed by transition metal complexes in the presence of a hydrogen acceptor.
Aerobic Oxidation: Using heterogeneous catalysts like Pd/C or Au/C.
Industrial Production Methods
Industrial production of gamma-lactones often employs environmentally friendly synthetic methodologies. These methods focus on sustainable approaches involving a limited number of steps and multi-step sequences for the preparation of more complex targets .
Chemical Reactions Analysis
Types of Reactions
2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like chromium (VI) reagents or DMSO-based systems.
Reduction: Reduction of the lactone ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) reagents, DMSO-based systems, and Pd/C or Au/C catalysts.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of bioactive compounds and natural products.
Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.
Industry: Utilized in the production of flavor and fragrance compounds due to its characteristic aroma.
Mechanism of Action
The mechanism of action of 2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Gluconolactone: A gamma-lactone derived from glucose, commonly used in skincare products.
D-glucurono-gamma-lactone: Found in energy drinks and used as a detoxifying agent.
Aldonolactones: A group of gamma-lactones derived from aldoses, used as chemical intermediates.
Uniqueness
2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone is unique due to its specific structural features, including the presence of an isopropenyl group and a hydroxycyclohexyl ring.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3aR,6R,7aR)-3a-methyl-6-prop-1-en-2-yl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2,4-dione |
InChI |
InChI=1S/C12H16O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h8,10H,1,4-6H2,2-3H3/t8-,10+,12-/m0/s1 |
InChI Key |
KFMSBMVUUNODFZ-XRNSZHNASA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@@H]2[C@@](CC(=O)O2)(C(=O)C1)C |
Canonical SMILES |
CC(=C)C1CC2C(CC(=O)O2)(C(=O)C1)C |
Origin of Product |
United States |
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